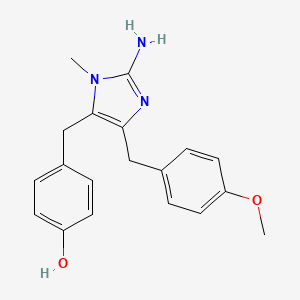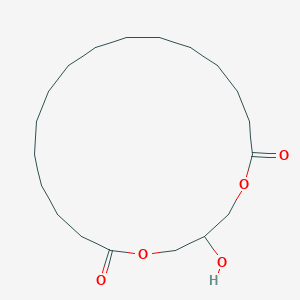
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione is a natural product found in Thapsia garganica with data available.
Applications De Recherche Scientifique
Multicomponent Reactions and Molecular Structure
One application of similar compounds to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" is in multicomponent reactions. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized through a multicomponent reaction, involving Aldol–Michael addition reactions. The molecular structure of the compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the compound's potential in structural analysis and synthesis techniques (Barakat et al., 2016).
Stereoselective Synthesis for Polymerization
The stereoselective approach in synthesizing substituted 1,4-dioxane-2,5-diones, which are similar to the compound , demonstrates its application in creating prospective substrates for ring-opening polymerization. This method is suitable for obtaining mono- and disubstituted products, forming stereoselectively as (S,S)-diastereomers, confirmed by DFT modeling (Lozhkin et al., 2018).
Polymerization and Material Properties
Another significant application is in the bulk polymerization of related compounds to high molecular weight polymers. For instance, ethylglycolide and isobutylglycolide were polymerized, yielding polymers with different thermal properties. These polymers, due to their varying glass transition temperatures and amorphous nature, showcase the compound's utility in material science and engineering (Yin & Baker, 1999).
Enzymatic Degradation and Microbial Applications
In the realm of microbiology, compounds similar to "3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione" have been studied for their enzymatic degradation properties. For instance, cyclohexane-1,2-dione hydrolase from Azoarcus sp. strain was characterized, an enzyme that cleaves a cyclic aliphatic compound, indicating potential applications in biodegradation and environmental science (Steinbach et al., 2011).
Toughening Polylactide and Polymer Modification
The compound's derivatives have been used in toughening polylactide, a significant application in enhancing polymer properties. A study synthesized a bifunctional monomer from L-lactide, which was successfully polymerized to yield high molecular weight and high Tg polymers. This application demonstrates the potential in modifying polymers to improve their mechanical properties (Jing & Hillmyer, 2008).
Propriétés
Nom du produit |
3-Hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
|---|---|
Formule moléculaire |
C19H34O5 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
InChI |
InChI=1S/C19H34O5/c20-17-15-23-18(21)13-11-9-7-5-3-1-2-4-6-8-10-12-14-19(22)24-16-17/h17,20H,1-16H2 |
Clé InChI |
CGRXXYHVIMAIGM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCC(=O)OCC(COC(=O)CCCCCC1)O |
Synonymes |
3-HDCH cpd 3-hydroxy-1,5-dioxacyclohenicosane-6,21-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



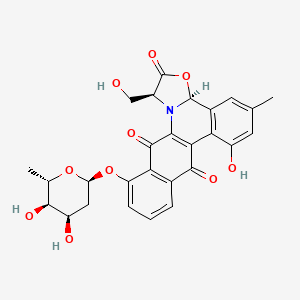
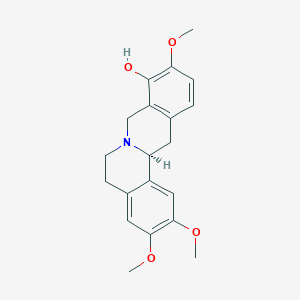
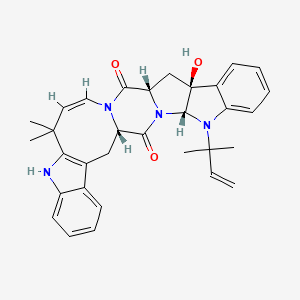
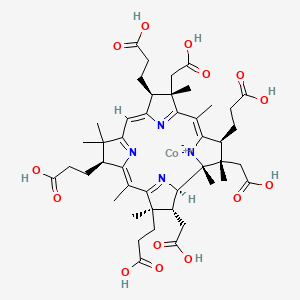
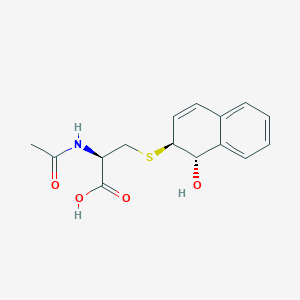
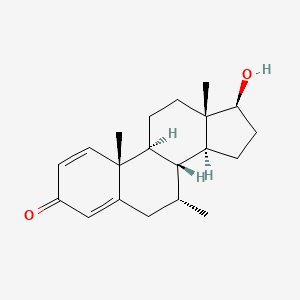
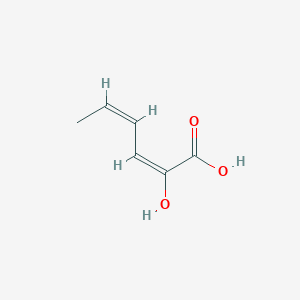
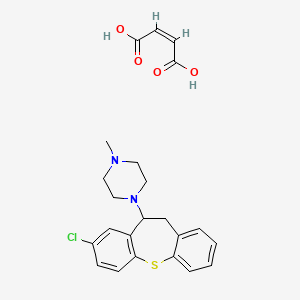
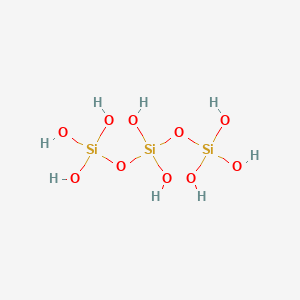
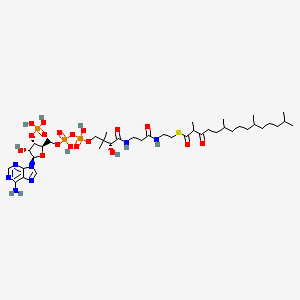
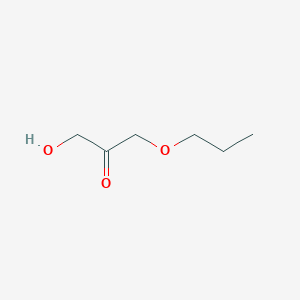
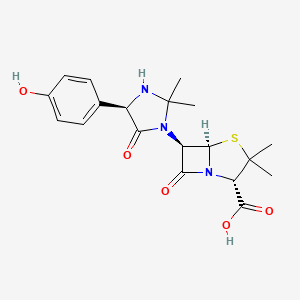
![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
